molecular formula C20H16FNO2 B5458036 2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate

2-[2-(2-fluorophenyl)vinyl]-8-quinolinyl propionate

Cat. No.: B5458036
M. Wt: 321.3 g/mol
InChI Key: WMHVLGNXARFLDY-ZRDIBKRKSA-N
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Description

The compound is a quinoline derivative with a vinyl group and a 2-fluorophenyl group attached. Quinoline is a nitrogen-containing bicyclic compound and is present in many biological compounds . The 2-fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached to one of the carbons. The vinyl group consists of two carbon atoms double-bonded to each other.


Molecular Structure Analysis

The molecular structure of this compound would be expected to have the bicyclic quinoline core structure, with the 2-fluorophenyl group and the vinyl group attached at the 2 and 8 positions of the quinoline ring, respectively .


Chemical Reactions Analysis

Quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of the aromatic ring . The vinyl group could potentially participate in addition reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. Generally, quinoline derivatives are crystalline solids .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. Many quinoline derivatives have biological activity, such as antimicrobial, antiviral, and anticancer activities .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of many quinoline derivatives, it could be of interest in medicinal chemistry .

Properties

IUPAC Name

[2-[(E)-2-(2-fluorophenyl)ethenyl]quinolin-8-yl] propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO2/c1-2-19(23)24-18-9-5-7-15-11-13-16(22-20(15)18)12-10-14-6-3-4-8-17(14)21/h3-13H,2H2,1H3/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHVLGNXARFLDY-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OC1=CC=CC2=C1N=C(C=C2)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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